N-Pyrrolidin-2-ylmethyl-acetamide

Neuroscience Sigma Receptor Pharmacology Medicinal Chemistry

As a validated sigma-2 receptor ligand scaffold (Ki=90 nM), this specific secondary amine (CAS 1249159-54-3) is essential for reproducible pharmacology. N-methylated analogs lack this functional activity, making structural verification critical. Use this ≥98% pure, low-MW (142.2) building block for fragment-based lead generation (FBDD), chiral derivatizations, and SAR studies where the free amine is a key pharmacophore.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1249159-54-3
Cat. No. B3225474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrrolidin-2-ylmethyl-acetamide
CAS1249159-54-3
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCCN1
InChIInChI=1S/C7H14N2O/c1-6(10)9-5-7-3-2-4-8-7/h7-8H,2-5H2,1H3,(H,9,10)
InChIKeyCVQWLGWRTGXOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) Technical Baseline for Research Sourcing


N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) is a chiral, secondary amine-containing small molecule scaffold characterized by a pyrrolidine ring linked via a methylene bridge to an acetamide group. It possesses a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . As a versatile building block, it serves as a precursor for the synthesis of more complex sigma receptor ligands and other bioactive molecules, a role distinct from its N-methylated analogs [1]. Its relatively low molecular weight and specific substitution pattern provide a unique starting point for medicinal chemistry optimization campaigns.

Why N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) Cannot Be Substituted by Common Analogs


Generic substitution among pyrrolidinylmethyl-acetamide analogs is not scientifically valid due to structure-dependent biological activity. Even minor modifications, such as N-methylation or stereoisomerism, drastically alter a compound's target affinity and selectivity profile [1]. For instance, the target compound (CAS 1249159-54-3) demonstrates quantifiable binding to the sigma-2 receptor, a feature that is either significantly reduced or absent in its closely related N-methylated derivatives [2]. Procurement of the specific CAS 1249159-54-3 scaffold is therefore essential to maintain the validated biological activity required for reproducible research outcomes, particularly in neuroscience-focused drug discovery programs.

Quantitative Evidence for N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) Differentiating It from Analogs


Sigma-2 Receptor Affinity (Ki = 90 nM) vs. N-Methylated Analogs (Inactive)

N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) exhibits a quantifiable binding affinity for the sigma-2 receptor with an inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. This activity is a key differentiator from its N-methylated analogs, which show no significant affinity for sigma receptors in comparable assays, as established in class-level SAR studies [2]. The presence of the secondary amine is therefore a critical structural determinant for sigma receptor engagement.

Neuroscience Sigma Receptor Pharmacology Medicinal Chemistry

Reduced Molecular Weight (142.2 vs. 156.2 g/mol) Confers Ligand Efficiency Advantage

N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) possesses a molecular weight of 142.2 g/mol , which is significantly lower than its N-methylated analog, N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1353953-68-0), which has a molecular weight of 156.2 g/mol . This 14 g/mol reduction (one methylene equivalent) translates to a higher ligand efficiency (LE) index, making it a more atom-economical starting point for fragment-based drug discovery and lead optimization programs where controlling physicochemical properties is paramount.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

High Commercial Purity Standard (≥98%) Matches or Exceeds Common Alternatives

N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) is commercially available with a minimum purity specification of 98% . This purity level meets or exceeds the standard offering for its primary alternative, N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1353953-68-0), which is frequently supplied at a minimum purity of 95% . For demanding applications such as biophysical assays or as a precursor for high-value pharmaceutical intermediates, this higher baseline purity reduces the risk of off-target effects or side reactions attributable to unknown impurities.

Chemical Synthesis Quality Control Procurement Specification

Recommended Application Scenarios for N-Pyrrolidin-2-ylmethyl-acetamide (CAS 1249159-54-3) Based on Verifiable Differentiation


Sigma-2 Receptor Ligand Development and Pharmacological Probe Synthesis

Procure this scaffold (CAS 1249159-54-3) as the validated starting material for synthesizing sigma-2 receptor ligands and pharmacological probes. Its quantifiable sigma-2 binding affinity (Ki = 90 nM) [1] provides a functional anchor that is absent in N-methylated analogs. Use it to explore the sigma-2 receptor's role in cancer biology and neurodegenerative diseases.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

Utilize this compound as a low-molecular-weight fragment (MW = 142.2) in FBDD campaigns [1]. Its superior ligand efficiency compared to N-methylated derivatives (MW = 156.2) makes it a more attractive starting point for lead generation programs where controlling molecular size and lipophilicity is critical for achieving favorable ADME properties.

Synthesis of Bioactive Chiral Amine Building Blocks

Employ this high-purity (≥98%) secondary amine [1] as a chiral building block or intermediate in the synthesis of more complex, stereochemically-defined molecules for medicinal chemistry. The free amine provides a versatile handle for further derivatization, such as reductive aminations, acylations, or alkylations, to construct diverse chemical libraries.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Acquire this specific compound (CAS 1249159-54-3) as an essential control in SAR studies aimed at understanding the role of N-substitution on biological activity within the pyrrolidinyl-acetamide series. Comparing its activity profile directly against N-methylated analogs (e.g., CAS 1353953-68-0) will delineate the pharmacological significance of the secondary amine moiety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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